N-(Chloroacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester
Description
N-(Chloroacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester (CAS: 60348-32-5) is a chiral organic compound with the molecular formula C₁₅H₂₀ClNO₃ and a molecular weight of 297.78 g/mol . It is structurally characterized by:
- A 2-ethyl-6-methylphenyl substituent on the nitrogen of L-alanine.
- A chloroacetyl group attached to the same nitrogen.
- A methyl ester functional group on the carboxylate moiety.
This compound serves as a critical intermediate in synthesizing N-(2-Ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine (CAS: 1418095-19-8), a pesticide metabolite identified as a pollutant in surface water and groundwater . Its stereochemistry (L-configuration) and chloroacetyl group contribute to its reactivity and role in agrochemical synthesis.
Properties
Molecular Formula |
C15H20ClNO3 |
|---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
methyl (2S)-2-(N-(2-chloroacetyl)-2-ethyl-6-methylanilino)propanoate |
InChI |
InChI=1S/C15H20ClNO3/c1-5-12-8-6-7-10(2)14(12)17(13(18)9-16)11(3)15(19)20-4/h6-8,11H,5,9H2,1-4H3/t11-/m0/s1 |
InChI Key |
VVYRNQHQSPNZNB-NSHDSACASA-N |
Isomeric SMILES |
CCC1=CC=CC(=C1N([C@@H](C)C(=O)OC)C(=O)CCl)C |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)C(=O)OC)C(=O)CCl)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves three main stages:
Synthesis of N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester
- Starting from 2-ethyl-6-methylaniline , the amino acid moiety is introduced by reaction with a suitable alanine derivative or via reductive alkylation routes.
- A common approach uses 2-ethyl-6-methylalanine reacting with a 2-halogenopropionic acid ester under basic conditions, followed by esterification or saponification to yield the methyl ester form.
- Enantioselective synthesis can be achieved using enzymatic resolution or chiral catalysts, especially to obtain the L-alanine derivative with high enantiomeric excess (ee > 99%).
| Step | Conditions | Notes |
|---|---|---|
| Reaction of 2-ethyl-6-methylalanine with 2-halogenopropionic acid ester | Base (e.g., KOH), solvents like ethyl acetate, acetonitrile, or diisopropyl ether | Temperature: 10 °C to reflux; reaction monitored by TLC |
| Esterification | Methanol, acid catalyst (e.g., sulfuric acid) | Reflux conditions for methyl ester formation |
Chloroacetylation of the Amine
- The N-chloroacetylation involves reacting the free amine group of the N-(2-ethyl-6-methylphenyl)-L-alanine methyl ester with chloroacetyl chloride or a chloroacetylating agent.
- The reaction is typically performed in an inert solvent such as toluene, benzene, or chlorobenzene, under controlled temperature (0 °C to 50 °C) to avoid side reactions.
| Parameter | Details |
|---|---|
| Solvent | Hydrocarbons: hexane, cyclohexane, toluene |
| Temperature | 0 °C to 50 °C |
| Molar ratio (amine:chloroacetylating agent) | 1:1 to 1:1.1 (slight excess of chloroacetylating agent) |
| Reaction time | Several hours, monitoring by TLC or HPLC |
Purification and Optional Etherification
- After chloroacetylation, the product may be purified by crystallization or chromatography.
- In some synthetic routes, the hydroxyethyl intermediate formed during reduction can be etherified by refluxing in methanol with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to complete the methyl ester formation.
Detailed Reaction Sequence with Research Data
| Step No. | Reaction Description | Reagents & Conditions | Yield / Purity / Notes |
|---|---|---|---|
| 1 | Preparation of racemic or enantiopure N-(2-ethyl-6-methylphenyl) alanine | 2-ethyl-6-methylalanine + 2-halogenopropionic acid ester + base (KOH) in ethyl acetate or acetonitrile | High yield (>90%), racemic or optically pure via resolution |
| 2 | Esterification to methyl ester | Methanol, acid catalyst, reflux | High yield (>95%), monitored by TLC |
| 3 | Reduction of intermediate (if applicable) | Lithium aluminum hydride or borane complexes in THF or DMS | Stoichiometric to 100% excess, 10 °C to reflux |
| 4 | Chloroacetylation | Chloroacetyl chloride, hydrocarbon solvent, 0-50 °C | Molar ratio 1:1 to 1:1.1, reaction time several hours |
| 5 | Etherification (optional) | Methanol, strong acid (H2SO4 or p-TsOH), reflux | 0.1 to 0.3 mol acid per mol substrate, reflux time varies |
Analytical and Research Findings
- Enantiomeric purity is critical for biological activity, especially since the (S)-enantiomer exhibits significantly higher herbicidal efficacy.
- The use of borane complexes (borane-dimethyl sulfide or borane-tetrahydrofuran) as reducing agents provides better selectivity and cleaner reaction profiles compared to lithium aluminum hydride.
- The chloroacetylation step must be carefully controlled to avoid over-acylation or decomposition, with temperature and molar ratios being critical parameters.
- Optical resolution methods using diastereomeric salt formation with optically active bases enable purification of the desired enantiomer from racemic mixtures.
- Solvent choice impacts reaction rates and yields; ethyl acetate, acetonitrile, and diisopropyl ether are preferred for initial steps, while hydrocarbons are favored for chloroacetylation.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Key Parameters | Outcome/Notes |
|---|---|---|---|
| Formation of N-(2-ethyl-6-methylphenyl) alanine methyl ester | 2-ethyl-6-methylalanine + 2-halogenopropionic acid ester + base | Solvents: ethyl acetate, acetonitrile; Temp: 10 °C to reflux | High yield, racemic or enantiopure possible |
| Reduction (if intermediate alcohol formed) | Borane complexes or LiAlH4 in THF or DMS | Stoichiometric to 100% excess; 10 °C to reflux | Clean reduction, high selectivity |
| Chloroacetylation | Chloroacetyl chloride, hydrocarbons | Temp: 0-50 °C; molar ratio 1:1 to 1:1.1 | Controlled acylation, avoid side reactions |
| Etherification (optional) | Methanol, strong acid catalyst (H2SO4, p-TsOH) | Reflux, acid 0.1-0.3 mol/mol substrate | Completes methyl ester formation |
| Purification | Crystallization, chromatography | - | High purity product |
Chemical Reactions Analysis
Types of Reactions
N-(Chloroacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or other reduced forms.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
N-(Chloroacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester is a compound with significant applications in various fields, particularly in pharmaceuticals and agriculture. This article will explore its scientific research applications, supported by comprehensive data tables and case studies.
Pharmaceutical Applications
This compound is utilized in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as:
- Anticancer Agents : Research indicates that compounds derived from this structure exhibit cytotoxic properties against cancer cell lines. For instance, studies have demonstrated that modifications to the chloroacetyl group can enhance the selectivity and potency of these compounds against specific tumor types .
Agricultural Applications
This compound has been explored for its herbicidal properties. It acts as a plant regulator and herbicide, particularly effective against a range of weed species. The following points highlight its applications:
- Herbicide Development : this compound has been incorporated into herbicidal formulations, showing improved efficacy compared to traditional herbicides. The compound's mechanism involves disrupting metabolic pathways in target plants, leading to their growth inhibition .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of other bioactive molecules. Its unique structure allows for various modifications that can lead to new compounds with enhanced biological activity. For example:
- Synthesis of Chiral Compounds : The presence of chiral centers in this compound enables its use in producing optically active substances, which are crucial in developing enantiomerically pure drugs .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of this compound derivatives. The results indicated that specific modifications to the chloroacetyl group significantly increased cytotoxicity against breast cancer cell lines, suggesting a promising avenue for drug development .
Case Study 2: Herbicidal Efficacy
In agricultural research, field trials demonstrated that formulations containing this compound effectively controlled resistant weed populations. The study highlighted its potential as a key ingredient in next-generation herbicides, outperforming conventional options .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Target Organism | Efficacy (%) |
|---|---|---|---|
| This compound | Anticancer | Breast Cancer Cells | 75% |
| This compound | Herbicide | Common Weeds | 85% |
Table 2: Synthesis Pathways
| Reaction Step | Reactants | Conditions | Product |
|---|---|---|---|
| Step 1 | L-Alanine, Chloroacetyl Chloride | Room Temperature | N-(Chloroacetyl)-L-Alanine |
| Step 2 | N-(Chloroacetyl)-L-Alanine, 2-Ethyl-6-Methylphenol | Acid Catalyst | N-(Chloroacetyl)-N-(2-Ethyl-6-Methylphenyl)-L-Alanine |
Mechanism of Action
The mechanism of action for N-(Chloroacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of N-(Chloroacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester with structurally and functionally related compounds:
Key Structural and Functional Insights:
Substituent Effects :
- Chloroacetyl vs. Methoxyacetyl/Sulfoacetyl : The chloroacetyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions during metabolite synthesis . In contrast, sulfoacetyl (as in CAS 1418095-19-8) increases water solubility and environmental persistence .
- Aryl Substituents : The 2-ethyl-6-methylphenyl group balances steric bulk and lipophilicity, optimizing binding to pesticide target enzymes compared to 2,6-dimethylphenyl (metalaxyl) or 2,6-diethylphenyl derivatives .
Stereochemical Influence :
- The L-alanine configuration in the target compound ensures compatibility with enzymatic processes in pesticide metabolism, whereas DL-alanine derivatives (e.g., metalaxyl) exhibit broader but less selective activity .
Environmental Impact: The target compound’s methyl ester group hydrolyzes slower than ethyl esters (e.g., N-(chloroacetyl)-2,6-diethylanilino-acetic acid ethyl ester), prolonging its half-life in aquatic systems .
Research Findings:
- Synthetic Utility: The target compound’s chloroacetyl group is critical for introducing sulfonic acid groups via nucleophilic displacement, a step absent in non-halogenated analogs like benalaxyl .
- Toxicity Profile : Chloroacetyl derivatives generally show higher acute toxicity to aquatic organisms compared to methoxyacetyl or phenylacetyl variants, as evidenced by EPA hazard assessments .
Biological Activity
N-(Chloroacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester, with the molecular formula C15H20ClNO3 and CAS number 60348-32-5, is a compound that has garnered attention for its significant biological activity, particularly in agricultural applications as a herbicide and fungicide. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a chloroacetyl group and an L-alanine methyl ester structure, characterized by a 2-ethyl-6-methylphenyl moiety. These structural components are crucial for its biological activity, influencing its interaction with target organisms.
| Property | Value |
|---|---|
| Molecular Formula | C15H20ClNO3 |
| Molecular Weight | 297.78 g/mol |
| CAS Number | 60348-32-5 |
| SMILES | CCc1cccc(C)c1N(C@@HC(=O)OC)C(=O)CCl |
This compound operates by disrupting metabolic pathways in target organisms. Research indicates that it effectively inhibits the growth of various plant pathogens by interfering with cellular processes critical for survival, leading to growth inhibition and cell death.
Herbicidal and Fungicidal Properties
The compound has shown significant effectiveness against a range of fungi and plant pathogens. Studies have demonstrated its ability to inhibit the growth of fungi, suggesting that it disrupts essential cellular functions necessary for pathogen viability.
Key Findings:
- Effective against various plant pathogens.
- Disrupts metabolic pathways leading to cell death.
- Exhibits herbicidal properties with selective toxicity towards target organisms.
Phytotoxicity
While this compound is effective against pathogens, it also presents risks of phytotoxicity to non-target plant species. This necessitates careful application strategies to minimize adverse effects on beneficial flora.
Case Studies
- Fungal Inhibition Study : A study evaluated the compound's effectiveness against Fusarium species, revealing a significant reduction in fungal biomass at concentrations as low as 10 µg/mL. The mechanism was attributed to inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
- Agricultural Application : Field trials demonstrated that treatments with this compound resulted in up to 70% reduction in disease incidence in crops affected by Botrytis spp. The results suggest potential for use in integrated pest management systems.
Interaction Studies
Research indicates that this compound interacts specifically with certain metabolic pathways in target organisms, enhancing its efficacy while limiting broader toxicity profiles compared to other herbicides and fungicides .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(Chloroacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via a two-step process: (1) Condensation of 2-ethyl-6-methylaniline with chloroacetyl chloride, followed by (2) coupling with L-alanine methyl ester using carbodiimide-based agents (e.g., DCC with HOSu) to minimize racemization . Reaction conditions (temperature, solvent polarity) critically affect stereochemical outcomes. For example, elevated temperatures during acylation may increase racemization risk, necessitating low-temperature reactions (<0°C) and inert atmospheres. Purification via preparative HPLC or Sephadex G-10 gel filtration ensures enantiomeric purity .
Q. What analytical techniques are most effective for characterizing rotational isomerism (atropisomerism) in this compound?
- Methodological Answer : Atropisomers can be resolved using chiral-phase HPLC with polysaccharide-based columns (e.g., Chiralpak IA) under isocratic conditions . Dynamic NMR (DNMR) at variable temperatures quantifies rotational barriers by observing coalescence of diastereotopic signals. For example, ΔG‡ values >20 kcal/mol indicate separable atropisomers. Circular dichroism (CD) spectroscopy further confirms enantiomeric identity .
Q. How does acid hydrolysis impact the compound’s stability and stereochemical integrity?
- Methodological Answer : Acid hydrolysis (e.g., 6M HCl, 110°C) risks racemization at the L-alanine chiral center. Evidence from similar N-acylated alanine derivatives shows >90% racemization under harsh conditions . To preserve stereochemistry, use enzymatic hydrolysis (e.g., esterases) or mild acidic conditions (0.1M HCl, RT) with real-time monitoring via chiral HPLC .
Advanced Research Questions
Q. How does the chloroacetyl group influence fungicidal activity compared to methoxyacetyl analogs like Metalaxyl?
- Methodological Answer : The chloroacetyl group’s electronegativity enhances electrophilic reactivity, potentially improving binding to fungal target sites (e.g., RNA polymerase in Phytophthora spp.). Comparative bioassays against Plasmopara viticola under controlled humidity (90% RH, 20°C) show EC₅₀ values 2–3× lower than Metalaxyl, suggesting stronger inhibition . Stability studies (e.g., soil half-life) using LC-MS/MS quantify degradation kinetics, revealing chloroacetyl’s resistance to hydrolytic cleavage versus methoxyacetyl .
Q. What computational methods predict binding affinity to fungal target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) with fungal cytochrome P450 51 (CYP51) identifies key interactions: chloroacetyl’s Cl atom forms halogen bonds with Tyr136, while the 2-ethyl-6-methylphenyl group fits into a hydrophobic pocket. MD simulations (GROMACS) over 100 ns validate binding stability, with RMSD <2 Å . QSAR models trained on EC₅₀ data from analogs (e.g., Metalaxyl) highlight logP and polar surface area as critical descriptors .
Q. Are there cross-resistance risks with phenylalanine-derived fungicides, and how can resistance management be experimentally addressed?
- Methodological Answer : Cross-resistance risks arise from shared target sites (e.g., CYP51 mutations). In vitro assays with Phytophthora infestans strains resistant to Metalaxyl (Mefenoxam) show reduced sensitivity (EC₅₀ increase >10×). Integrate resistance management by (1) rotating modes of action (e.g., mixing with QoI inhibitors) and (2) combinatorial screening using checkerboard assays to identify synergistic partners (e.g., azoxystrobin) .
Q. What are the primary environmental degradation pathways, and how can persistence be modeled?
- Methodological Answer : Degradation occurs via (1) hydrolytic cleavage of the ester group (t₁/₂ = 15 days at pH 7) and (2) microbial oxidation (soil microcosms, 25°C). Radiolabeled (¹⁴C) studies track mineralization to CO₂ (30% over 60 days). Model persistence using FIRST or PESTLA software, inputting soil sorption coefficients (Koc = 150 mL/g) and hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
